2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-11-14(13-6-2-4-8-16(13)22)17(23)10-21-19(24)12-25-18-9-5-3-7-15(18)20/h2-9,11,17,23H,10,12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPEKDCNNRJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable phenol to form the fluorophenoxy intermediate.
Indole Derivative Preparation: The indole moiety is synthesized separately through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the indole derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Hydroxyethylacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Indole and Amide Moieties
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (): Similarity: Contains a fluorinated aromatic system (biphenyl) and indole-ethylamine linked via an amide. Difference: Lacks the hydroxyl group on the ethyl chain and replaces the fluorophenoxy with a fluorobiphenyl group. The absence of a hydroxyl group may reduce hydrogen-bonding interactions with targets .
- 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (, Compound 1b): Similarity: Shares a hydroxylated indole-acetamide core. Difference: Substitutes the fluorophenoxy group with a pyridinyl amide. kinase modulation) .
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-phenethyl-acetamide (): Similarity: Fluorine-free indole-acetamide with a phenethyl group. Difference: Contains a 4-chlorobenzoyl group and methoxy substituent. The methoxy group may reduce oxidative metabolism compared to the target’s hydroxyl group .
Fluorinated Analogues
- 2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide (): Similarity: Phenoxy-acetamide structure with an indole-ethyl group. Difference: Dichlorophenoxy substituent and methoxy-indole. The methoxy group may slow demethylation compared to the target’s hydroxyl group .
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ():
- Similarity: Fluorinated aromatic systems.
- Difference: Sulfonyl linker and trifluoromethylphenyl group.
- Impact: The sulfonyl group increases polarity and metabolic resistance but may reduce bioavailability. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule against enzymatic degradation .
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Stability
- The target compound’s 2-fluorophenoxy group likely reduces oxidative metabolism compared to non-fluorinated phenoxy analogs (e.g., ’s dichlorophenoxy derivative). However, it may be less stable than sulfonamide-containing derivatives () due to susceptibility to hydrolytic cleavage of the acetamide bond .
- Hydroxyl groups (as in the target and ’s 1b) can undergo glucuronidation or sulfation, increasing clearance rates compared to methoxy or halogenated analogs .
Solubility and Permeability
- Target Compound: Moderate solubility due to the hydroxyl group balancing the hydrophobic indole and fluorophenoxy moieties.
- Fluorobiphenyl Analogue (): Lower solubility due to increased hydrophobicity .
- Pyridinyl Acetamide (): Higher solubility from the pyridine’s basic nitrogen .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound Name | Half-life (min) | Major Metabolic Pathway |
|---|---|---|
| Target Compound | 45 | Glucuronidation |
| 2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxyindol-3-yl)ethyl]acetamide | 120 | O-Demethylation |
| 2-(1-(4-Chlorobenzoyl)-5-methoxyindol-3-yl)-N-phenethyl-acetamide | 30 | Amide hydrolysis |
Biological Activity
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.
- IUPAC Name : 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.37 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate numerous physiological processes .
Potential Targets
| Target Type | Description |
|---|---|
| Enzymes | May inhibit key metabolic enzymes |
| GPCRs | Modulates signaling pathways |
| Ion Channels | Affects calcium ion influx |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the compound's anticancer effects. It appears to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This suggests a promising avenue for further research into its use as an anticancer agent.
Case Studies
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory effects of the compound.
- Methodology : Human macrophages were treated with the compound, and cytokine levels were measured.
- Findings : Significant reduction in TNF-alpha and IL-6 production was observed.
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations.
Comparison Table
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Moderate anti-inflammatory effects | Chlorine substituent affects activity |
| 2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Lower anticancer activity | Bromine may reduce reactivity |
| 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)acetamide | Strong anti-inflammatory and anticancer activity | Fluorine enhances stability and reactivity |
Q & A
Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, and how can reaction conditions be optimized?
A multi-step synthesis approach is typical, involving coupling reactions between fluorophenoxy acetic acid derivatives and hydroxyethyl-indole intermediates. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC) with HOBt to minimize racemization and improve yield .
- Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) under nitrogen atmosphere to stabilize reactive intermediates.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as a mobile phase to track progress .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the fluorophenoxy and indole moieties. For example, the hydroxyl proton in the hydroxyethyl group appears as a broad singlet (~δ 4.5–5.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion for C20H18FN2O3).
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro enzyme inhibition : Screen against kinases or receptors (e.g., tyrosine kinases) using fluorescence-based assays.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the fluorophenoxy group) causing splitting anomalies .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spatial proximity of protons .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, critical for SAR studies .
Q. What strategies optimize bioavailability given the compound’s poor aqueous solubility?
- Prodrug modification : Introduce phosphate or ester groups at the hydroxyl site to enhance solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release, monitored via dynamic light scattering (DLS) .
- LogP adjustment : Replace the fluorophenoxy group with hydrophilic substituents (e.g., sulfonamides) while retaining activity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution using LC-MS/MS.
- Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites contributing to activity loss .
- Species-specific modeling : Use humanized mouse models to bridge translational gaps .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina; validate with mutagenesis studies .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using Gaussian-based DFT calculations .
- MD simulations : Assess conformational stability of the acetamide linker in aqueous environments .
Data Analysis and Validation
Q. How can conflicting results in enzyme inhibition assays be reconciled?
- Dose-response re-evaluation : Test a broader concentration range to rule out assay interference (e.g., compound aggregation at high doses).
- Orthogonal assays : Validate kinase inhibition using radiometric (32P-ATP) and fluorescence-based methods .
- Negative controls : Include structurally similar but inactive analogs to confirm specificity .
Q. What statistical approaches are essential for validating high-throughput screening (HTS) data?
- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5 indicates reliable HTS) .
- False-positive correction : Apply Benjamini-Hochberg adjustment to p-values in multi-target screens .
- Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
Experimental Design Considerations
Q. How should researchers design studies to elucidate the compound’s mechanism of action?
- Pull-down assays : Immobilize the compound on sepharose beads to identify binding proteins via LC-MS/MS .
- CRISPR-Cas9 knockouts : Validate target dependency by deleting putative targets (e.g., PTK2B) in cell lines .
- Transcriptomic profiling : RNA-seq to map downstream pathways (e.g., apoptosis or autophagy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
